N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide
Description
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide is a synthetic organic compound characterized by a unique hybrid structure combining heterocyclic and amide functionalities. Its molecular architecture includes:
- Furan-2-yl group: A five-membered oxygen-containing aromatic ring, often associated with bioactivity in medicinal chemistry .
- 1H-pyrazol-1-yl group: A nitrogen-containing heterocycle known for its role in modulating pharmacokinetic properties, such as metabolic stability and binding affinity .
- 2-phenylbutanamide backbone: A branched amide chain with a phenyl substituent, which may influence solubility and membrane permeability.
For instance, pyrazole and furan derivatives are frequently explored in drug discovery due to their versatile interactions with biological targets .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-16(15-8-4-3-5-9-15)19(23)20-14-17(18-10-6-13-24-18)22-12-7-11-21-22/h3-13,16-17H,2,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBRBVLWRSVUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole ring, and a phenylbutanamide moiety. These structural elements are often associated with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : Similar to other sulfonamide derivatives, it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The furan and pyrazole rings could interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The structure may also confer antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Effects : Pyrazole compounds have been shown to reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes is noteworthy .
- Antiproliferative Effects : Some studies have reported that pyrazole-containing compounds possess antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
Notable Research
- A study published in PubMed highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives. It emphasized their potential as therapeutic agents due to their structural diversity and ability to modulate various biological targets .
- Another investigation focused on the synthesis and evaluation of new pyrazole derivatives linked to different scaffolds, showcasing their antimicrobial and antiproliferative activities. These findings support the notion that modifications in the chemical structure can enhance biological efficacy .
- A review on recent advancements in pyrazole chemistry discussed various synthetic routes and their implications for developing bioactive compounds. The review underscored the importance of exploring different substituents on the pyrazole ring to optimize biological activity.
Comparison with Similar Compounds
Table 1: Pyrazole Analogs Comparison
Butanamide Derivatives
lists two butanamide analogs with complex substituents:
- (S)-N-[(2S,4S,5S)-...]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide
- (S)-N-[(2S,4R,5S)-...]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide
These compounds feature:
- Hydroxy and dimethylphenoxy groups: These polar substituents likely improve aqueous solubility compared to the hydrophobic phenyl and furan groups in the target compound .
- Tetrahydropyrimidinone ring: A urea-like moiety that may enhance hydrogen-bonding interactions with biological targets.
Table 2: Butanamide Derivatives Comparison
Furan-Containing Compounds
describes compounds with furan cores, such as N,N-Dimethyl(5-{...}furan-2-yl)methanamine N-oxide. Key contrasts include:
- Dimethylamino groups: These substituents introduce basicity, which may alter ionization states under physiological conditions compared to the neutral pyrazole and phenyl groups in the target compound .
Amide Linkage Variations
details the synthesis of a benzamide derivative with a triazole group. Unlike the target compound’s butanamide chain, this analog uses a benzamide backbone conjugated to a triazole ring. The triazole’s rigidity may restrict conformational flexibility, impacting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
